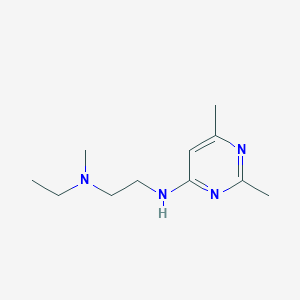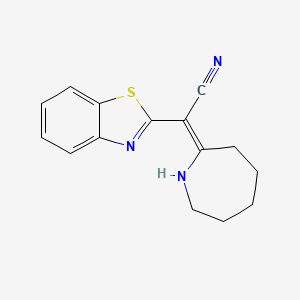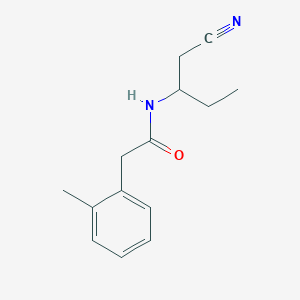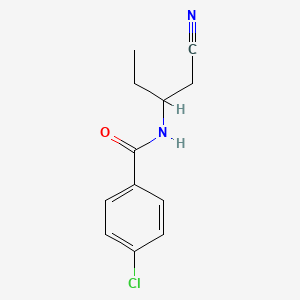
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the modulation of specific protein targets. It has been shown to interact with the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting the activity of CK2, 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide could potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, which could potentially lead to the development of new anticancer drugs. It has also been shown to have an effect on neurotransmitter activity, which could potentially lead to the development of new treatments for neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide in lab experiments include its potential as a modulator of specific protein targets, its ability to inhibit the growth of cancer cells, and its potential as a modulator of neurotransmitter activity. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic drug for cancer and neurological disorders, and the development of new synthesis methods that could make it more accessible for research purposes. Additionally, further studies could explore its potential as a modulator of other protein targets, which could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 1-bromo-2-methylpyrrole with butyronitrile. The resulting product is then subjected to a series of reactions involving various reagents such as sodium hydride, hydrochloric acid, and acetic anhydride to obtain the final product.
Scientific Research Applications
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential in various scientific research fields. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its ability to interact with specific protein targets, which could lead to the development of new therapeutic drugs. In pharmacology, it has been studied for its potential as a modulator of neurotransmitter activity, which could lead to the development of new treatments for neurological disorders.
properties
IUPAC Name |
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-3-9(4-5-13)14-11(16)10-6-8(12)7-15(10)2/h6-7,9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKZIHLELJGCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CC(=CN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)



